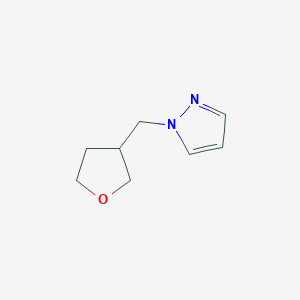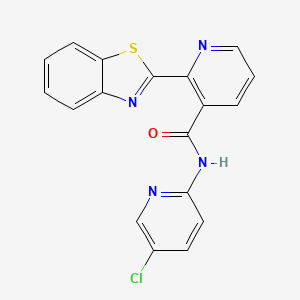![molecular formula C17H17NO4 B14875823 Methyl 4-{[2-(4-methoxyphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B14875823.png)
Methyl 4-{[2-(4-methoxyphenyl)-2-oxoethyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[2-(4-methoxyphenyl)-2-oxoethyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxyphenyl group and an amino benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[2-(4-methoxyphenyl)-2-oxoethyl]amino}benzoate typically involves the reaction of 4-methoxyphenylglyoxal with methyl 4-aminobenzoate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like acetonitrile and catalysts such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-(4-methoxyphenyl)-2-oxoethyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Sodium borohydride is commonly used for the reduction of this compound.
Substitution: Electrophilic aromatic substitution reactions are possible due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-{[2-(4-methoxyphenyl)-2-oxoethyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Mechanism of Action
The mechanism of action of Methyl 4-{[2-(4-methoxyphenyl)-2-oxoethyl]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Methyl 4-{[2-(4-methoxyphenyl)-2-oxoethyl]amino}benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17NO4 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
methyl 4-[[2-(4-methoxyphenyl)-2-oxoethyl]amino]benzoate |
InChI |
InChI=1S/C17H17NO4/c1-21-15-9-5-12(6-10-15)16(19)11-18-14-7-3-13(4-8-14)17(20)22-2/h3-10,18H,11H2,1-2H3 |
InChI Key |
VFBBRRSGJPUTOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CNC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



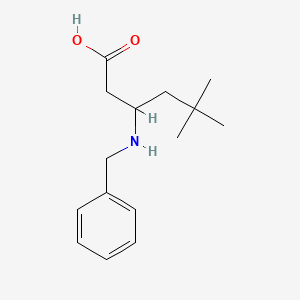
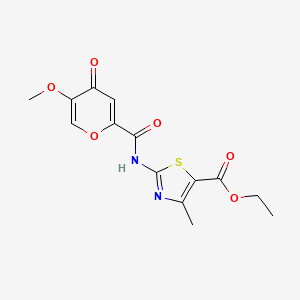

![3-Bromo-2-(4-chlorophenyl)furo[2,3-b]quinoxaline](/img/structure/B14875791.png)
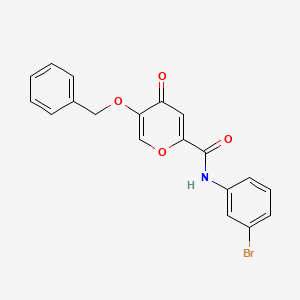
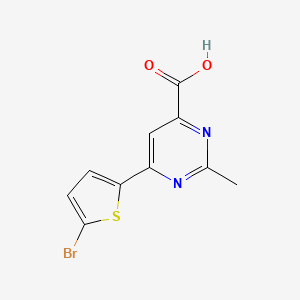
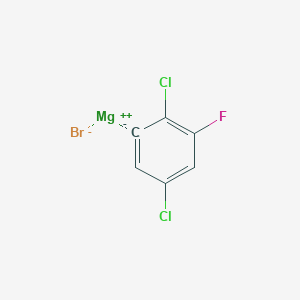
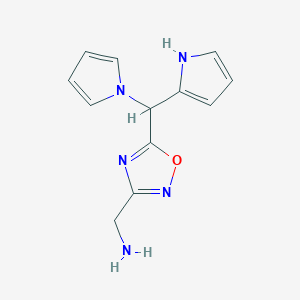
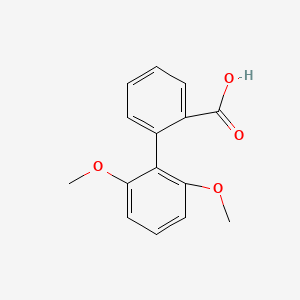
![6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-mercapto-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B14875825.png)
